molecular formula C21H29N3O2 B4893734 N-(2-methoxyethyl)-3-[1-(8-quinolinylmethyl)-4-piperidinyl]propanamide

N-(2-methoxyethyl)-3-[1-(8-quinolinylmethyl)-4-piperidinyl]propanamide

Cat. No. B4893734
M. Wt: 355.5 g/mol
InChI Key: TUQLPRIDIGAVPE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-methoxyethyl)-3-[1-(8-quinolinylmethyl)-4-piperidinyl]propanamide, also known as QNZ, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. QNZ is a quinoline derivative that has been shown to have anti-inflammatory and anti-tumor properties.

Scientific Research Applications

N-(2-methoxyethyl)-3-[1-(8-quinolinylmethyl)-4-piperidinyl]propanamide has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to have anti-inflammatory properties and can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. This compound has also been shown to have anti-tumor properties and can induce apoptosis in cancer cells. In addition, this compound has been studied for its potential use in the treatment of autoimmune diseases such as rheumatoid arthritis and multiple sclerosis.

Mechanism of Action

N-(2-methoxyethyl)-3-[1-(8-quinolinylmethyl)-4-piperidinyl]propanamide exerts its anti-inflammatory and anti-tumor effects by inhibiting the activity of the transcription factor NF-κB. NF-κB is a key regulator of inflammation and is involved in the expression of genes that promote cell survival and proliferation. This compound binds to the active site of the IKKβ kinase, which is responsible for the activation of NF-κB. This prevents the phosphorylation and degradation of the inhibitor protein IκB, which in turn inhibits the translocation of NF-κB to the nucleus and the expression of its target genes.
Biochemical and Physiological Effects
This compound has been shown to have a range of biochemical and physiological effects. In vitro studies have demonstrated that this compound can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophages and other immune cells. This compound has also been shown to induce apoptosis in cancer cells by activating the caspase pathway. In addition, this compound has been shown to have anti-angiogenic effects by inhibiting the expression of VEGF and other angiogenic factors.

Advantages and Limitations for Lab Experiments

N-(2-methoxyethyl)-3-[1-(8-quinolinylmethyl)-4-piperidinyl]propanamide has several advantages as a research tool. It is a small molecule inhibitor that can be easily synthesized and purified. This compound has been extensively studied and its mechanism of action is well understood. This compound has also been shown to be effective in a range of in vitro and in vivo models of inflammation and cancer.
One limitation of this compound is that it can be toxic at high concentrations, which may limit its use in some experiments. In addition, this compound has been shown to have off-target effects on other kinases, which may complicate the interpretation of some experiments.

Future Directions

There are several future directions for the study of N-(2-methoxyethyl)-3-[1-(8-quinolinylmethyl)-4-piperidinyl]propanamide. One area of research is the development of more selective inhibitors that target specific components of the NF-κB pathway. Another area of research is the use of this compound in combination with other drugs to enhance its anti-tumor or anti-inflammatory effects. This compound may also have potential as a therapeutic agent for other diseases such as Alzheimer's disease and Parkinson's disease, which are associated with chronic inflammation.

Synthesis Methods

N-(2-methoxyethyl)-3-[1-(8-quinolinylmethyl)-4-piperidinyl]propanamide can be synthesized using a multi-step process starting from commercially available materials. The synthesis involves the reaction of 8-quinolinecarboxaldehyde with 4-piperidinone to form 1-(8-quinolinylmethyl)-4-piperidinol. This intermediate is then reacted with 2-methoxyethylamine and propanoyl chloride to form this compound. The final product is purified using column chromatography and characterized using spectroscopic methods.

properties

IUPAC Name

N-(2-methoxyethyl)-3-[1-(quinolin-8-ylmethyl)piperidin-4-yl]propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H29N3O2/c1-26-15-12-22-20(25)8-7-17-9-13-24(14-10-17)16-19-5-2-4-18-6-3-11-23-21(18)19/h2-6,11,17H,7-10,12-16H2,1H3,(H,22,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUQLPRIDIGAVPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(=O)CCC1CCN(CC1)CC2=CC=CC3=C2N=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H29N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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